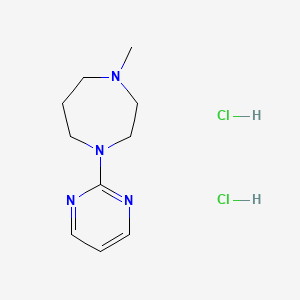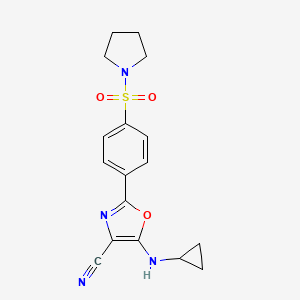
1-Methyl-4-(pyrimidin-2-yl)-1,4-diazepane dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(pyrimidin-2-yl)-1,4-diazepane dihydrochloride is a piperazine-based derivative . It is a metabolite of buspirone . The empirical formula is C10H21N3 .
Synthesis Analysis
The synthesis of piperazine derivatives has been a focus in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis
Piperazine-based derivatives, including this compound, have been used for the derivatization of carboxyl groups on peptides with 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and other reagents .Physical And Chemical Properties Analysis
The compound has a refractive index of n20/D 1.587 (lit.), a boiling point of 277 °C (lit.), and a density of 1.158 g/mL at 25 °C (lit.) .Scientific Research Applications
Nucleophile-dependent Diastereoselectivity
The research demonstrates nucleophile-dependent diastereoselectivity in the ring expansion of pyrimidines to give 1,3-diazepines. A five-step synthesis was developed for a compound that, when reacted with various nucleophiles, led to the highly diastereoselective formation of polysubstituted 1,3-diazepin-2-ones. The results indicated that the diastereoselectivity varied with the nucleophile used, explaining the transformations through a bicyclic cyclopropane intermediate. This study provides insight into the stereochemical outcomes of reactions involving pyrimidine expansions (Fesenko et al., 2015).
Synthesis of Pyrimido[4,5-e][1,4]diazepin-8(9H)-ones
A novel method for synthesizing pyrimido[4,5-e][1,4]diazepin-8(9H)-one derivatives was developed. This approach involves the intramolecular amidation of N-((4-amino-6-chloropyrimidin-5-yl)methyl)-substituted amino acid esters, highlighting a new pathway for constructing the pyrimido[4,5-e][1,4]diazepine core and expanding the chemistry of pyrimidine derivations (Xiang et al., 2011).
Acidic Ionic Liquid Application in Synthesis
The preparation of a new acidic ionic liquid, 1,4-diazabicyclo[2.2.2]octane-1,4-diium dihydrogen phosphate, and its application as a catalyst in the synthesis of biologically active compounds such as tetrahydrobenzo[b]pyran and pyrano[2,3-d]pyrimidinone derivatives is described. This research showcases the potential of using novel catalysts in the synthesis of compounds that could have significant pharmaceutical applications (Shirini et al., 2017).
Novel Antitumor Agents
Research into the microwave-induced synthesis of 8,9-dihydro-7H-pyrimido[4,5-b][1,4]diazepines as potential antitumor agents highlighted the regioselective reaction of triaminopyrimidine with methylenedioxychalcones. These compounds were evaluated for their ability to inhibit different human tumor cell lines, with some showing remarkable activity, emphasizing the therapeutic potential of diazepine derivatives in cancer treatment (Insuasty et al., 2008).
Regiospecific Synthesis and Structural Studies
A study focused on the regiospecific synthesis of 3,5-dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-ones, comparing them with 1,3-dihydro-2H-benzo[b][1,4]diazepin-2-ones, revealed insights into their structural properties. This research underscores the importance of structural analysis in understanding the properties of synthesized compounds and their potential applications (Alonso et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with cellular targets.
Biochemical Pathways
Similar compounds, such as indole derivatives, have been found to affect a wide range of biological activities , suggesting that this compound may also interact with multiple biochemical pathways.
Pharmacokinetics
Similar compounds, such as 1-methyl-4-(piperidin-4-yl)piperazine, have been used in the synthesis of various pharmaceuticals , suggesting that this compound may have favorable pharmacokinetic properties.
Result of Action
Similar compounds, such as indole derivatives, have been found to possess various biological activities , suggesting that this compound may also have a wide range of molecular and cellular effects.
Action Environment
Similar compounds, such as 1-methyl-4-(piperidin-4-yl)piperazine, have been used in various environmental conditions in the synthesis of pharmaceuticals , suggesting that this compound may also be stable under a variety of conditions.
properties
IUPAC Name |
1-methyl-4-pyrimidin-2-yl-1,4-diazepane;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4.2ClH/c1-13-6-3-7-14(9-8-13)10-11-4-2-5-12-10;;/h2,4-5H,3,6-9H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGIXXCQWKATNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=NC=CC=N2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-[(3-bromophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2368675.png)
![1-Methyl-4-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,4-diazepane](/img/structure/B2368677.png)

![N-(5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2368681.png)
![4-(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)quinazoline](/img/structure/B2368683.png)



![2-(6-oxopyridazin-1(6H)-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2368688.png)



![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide](/img/structure/B2368694.png)
![(E)-2-(3-(4-(tert-butyl)phenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2368696.png)